

Application Notes and Protocols for Flow Cytometry Using R110 Azide Labeled Probes

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Compound of Interest

Compound Name: *R110 azide, 6-isomer*

Cat. No.: *B12385643*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data interpretation guidelines for the use of Rhodamine 110 (R110) azide labeled probes in flow cytometry. The following sections detail the principles and applications of this technology, focusing on the analysis of protein synthesis and apoptosis.

Introduction to R110 Azide Probes and Click Chemistry

Rhodamine 110 (R110) is a highly fluorescent dye with spectral properties similar to fluorescein, exhibiting excitation and emission maxima at approximately 497 nm and 520 nm, respectively. This makes it compatible with the 488 nm laser line commonly found in flow cytometers. The azide-functionalized form of R110 allows for its covalent attachment to target molecules through a bioorthogonal reaction known as "click chemistry".

The most prevalent form of click chemistry used in biological systems is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an azide (present on the R110 probe) and a terminal alkyne, which can be metabolically incorporated into biomolecules. This two-step labeling strategy offers high specificity and efficiency, as the azide and alkyne groups are largely inert in biological systems until the copper catalyst is introduced.

Alternatively, for live-cell imaging where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed using a cyclooctyne-modified molecule, eliminating the need for a copper catalyst.

Application 1: Measuring Global Protein Synthesis

A powerful application of R110 azide probes is the quantification of global protein synthesis in individual cells. This is achieved by metabolically labeling cells with an amino acid analog containing an alkyne group, such as L-azidohomoalanine (AHA), which is an analog of methionine. AHA is incorporated into newly synthesized proteins. Following fixation and permeabilization, the incorporated alkyne groups are detected with an R110 azide probe via a click reaction. The resulting fluorescence intensity directly correlates with the amount of newly synthesized protein.^{[1][2][3][4]}

Experimental Protocol: Measuring Protein Synthesis

This protocol is adapted from established methods for measuring protein synthesis using click chemistry.

Materials:

- Cells of interest
- Complete cell culture medium
- L-azidohomoalanine (AHA)
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS or saponin-based buffer)
- R110 azide
- Click reaction buffer components:
 - Copper(II) sulfate (CuSO₄)

- Reducing agent (e.g., sodium ascorbate)
- Copper chelator/ligand (e.g., THPTA)
- Wash buffer (e.g., 1% BSA in PBS)
- Flow cytometry tubes

Procedure:

- Cell Culture and Labeling:
 - Plate cells at a desired density and allow them to adhere or reach the desired growth phase.
 - Replace the culture medium with a fresh medium containing AHA at a final concentration of 25-50 μ M. The optimal concentration should be determined empirically for each cell type.
 - Incubate the cells for 1-4 hours under normal culture conditions to allow for the incorporation of AHA into newly synthesized proteins.
- Cell Harvesting and Fixation:
 - Harvest the cells using a method appropriate for your cell type (e.g., trypsinization for adherent cells).
 - Wash the cells once with PBS.
 - Fix the cells by resuspending the cell pellet in fixation buffer and incubating for 15 minutes at room temperature.
 - Wash the cells twice with wash buffer.
- Permeabilization:
 - Resuspend the fixed cells in permeabilization buffer and incubate for 15-20 minutes at room temperature.

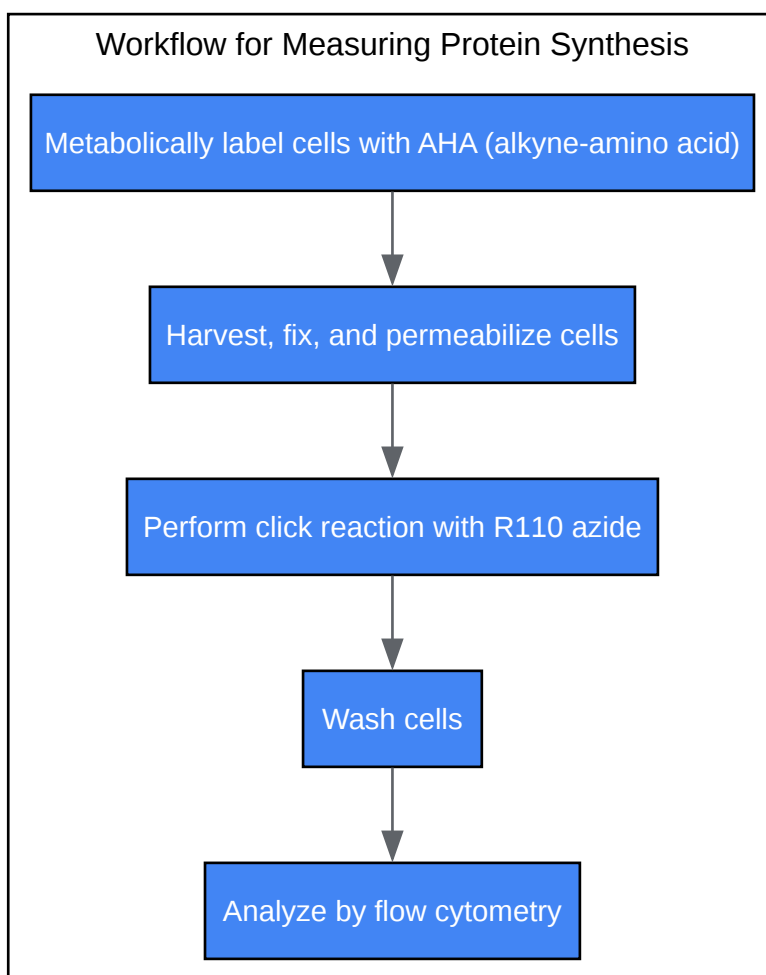
- Wash the cells once with wash buffer.
- Click Reaction:
 - Prepare the click reaction cocktail immediately before use. For a 500 μ L reaction, mix the following in order:
 - PBS (or other aqueous buffer)
 - R110 azide (final concentration of 1-5 μ M)
 - Copper(II) sulfate (final concentration of 100-200 μ M)
 - THPTA ligand (in a 2:1 ratio with CuSO_4)
 - Sodium ascorbate (final concentration of 2.5-5 mM)
 - Resuspend the permeabilized cell pellet in the click reaction cocktail.
 - Incubate for 30 minutes at room temperature, protected from light.
- Washing and Flow Cytometry Analysis:
 - Wash the cells twice with wash buffer.
 - Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).
 - Analyze the samples on a flow cytometer equipped with a 488 nm laser and an appropriate emission filter for R110 (e.g., 525/50 nm).

Data Presentation: Protein Synthesis Analysis

The following table provides representative data from a hypothetical experiment measuring protein synthesis in response to a treatment.

Sample Condition	Mean Fluorescence Intensity (MFI) of R110	Standard Deviation
Untreated Control	1500	250
Treatment A (Inhibitor)	500	100
Treatment B (Stimulator)	4500	600

Workflow Diagram: Protein Synthesis Measurement



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Caption: Experimental workflow for protein synthesis analysis.

Application 2: Detecting Apoptosis through Caspase-3 Activity

R110 can be derivatized with peptides that are substrates for specific enzymes. For apoptosis studies, a common approach is to use a substrate for caspase-3, a key executioner caspase. The substrate consists of two DEVD tetrapeptide sequences linked to R110, rendering the molecule non-fluorescent. In the presence of active caspase-3, the DEVD peptides are cleaved, releasing the highly fluorescent R110. The fluorescence intensity is therefore proportional to the caspase-3 activity in the cell.

Experimental Protocol: Caspase-3 Activity Assay

This protocol is designed for the detection of active caspase-3 in apoptotic cells using a fluorogenic R110-based substrate.

Materials:

- Cells of interest (including positive and negative controls for apoptosis)
- Complete cell culture medium
- Apoptosis-inducing agent (e.g., staurosporine)
- (Ac-DEVD)₂-R110 substrate
- Binding Buffer (e.g., Annexin V Binding Buffer)
- Flow cytometry tubes

Procedure:

- Induction of Apoptosis:
 - Culture cells to the desired density.
 - Treat cells with an apoptosis-inducing agent for a time period determined to be optimal for your system. Include an untreated control population.

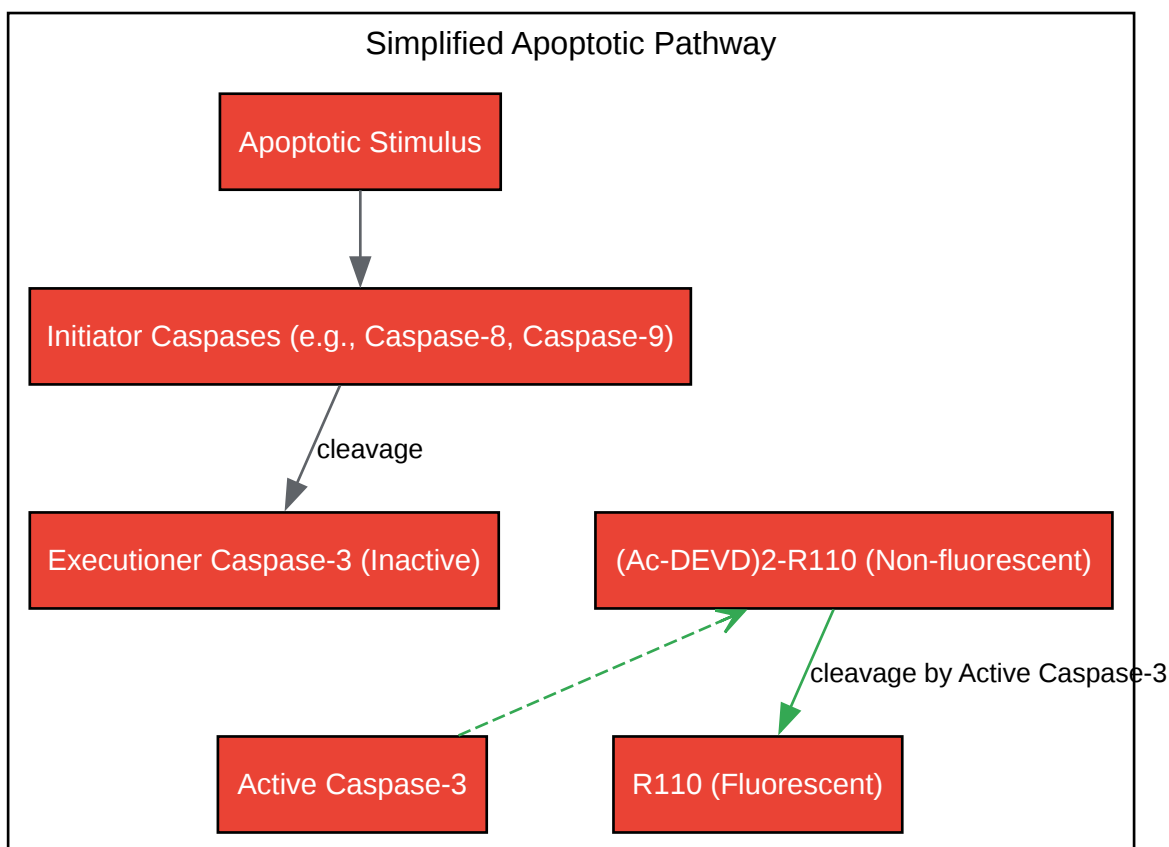
- Cell Harvesting and Staining:
 - Harvest both the adherent and floating cells.
 - Wash the cells once with cold PBS.
 - Resuspend the cells in 100 μ L of Binding Buffer per 1×10^6 cells.
 - Add the (Ac-DEVD)₂-R110 substrate to a final concentration of 1-10 μ M. The optimal concentration should be determined empirically.
 - Incubate for 30-60 minutes at 37°C, protected from light.
- Washing and Flow Cytometry Analysis:
 - Add 400 μ L of Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer within one hour. Use a 488 nm laser for excitation and an appropriate emission filter for R110.

Data Presentation: Caspase-3 Activity Analysis

The table below shows example data from a caspase-3 activity assay.

Cell Population	Percentage of R110 Positive Cells (%)
Untreated Cells	5
Apoptosis-Induced Cells	65
Apoptosis-Induced + Caspase-3 Inhibitor	10

Signaling Pathway Diagram: Caspase-3 Activation in Apoptosis



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Caption: Caspase-3 activation and substrate cleavage.

Concluding Remarks

The use of R110 azide labeled probes in conjunction with flow cytometry provides a robust and sensitive platform for studying dynamic cellular processes. The protocols outlined here for measuring protein synthesis and apoptosis can be adapted and optimized for various research applications, from basic cell biology to drug discovery and development. Careful consideration of controls and optimization of labeling and staining conditions are crucial for obtaining reliable and reproducible data.

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References

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